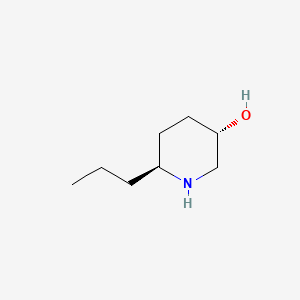

Pseudoconhydrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudoconhydrine is a citraconoyl group.

Aplicaciones Científicas De Investigación

Research indicates that pseudoconhydrine exhibits various pharmacological effects, primarily due to its structural similarity to other piperidine alkaloids. Its potential applications include:

- Analgesic Properties : this compound has been studied for its ability to alleviate pain without the addictive side effects associated with traditional opioids. This makes it a candidate for further exploration in pain management therapies .

- Neurological Studies : As a nicotinic acetylcholine receptor antagonist, this compound could be significant in studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cholinergic systems may provide insights into therapeutic strategies for these conditions .

Toxicological Insights

Despite its potential benefits, the toxicity of this compound cannot be overlooked. The compound is part of the broader category of alkaloids found in poison hemlock, which are known for their lethal effects on mammals due to respiratory failure caused by neuromuscular blockade .

Case Studies on Toxicity

- Case Study on Poisoning : A clinical report detailed instances of mild to severe poisoning due to ingestion of poison hemlock, where this compound was identified among other alkaloids. Patients exhibited symptoms consistent with cholinergic toxicity, necessitating medical intervention with atropine .

- Veterinary Toxicology : In veterinary studies, the effects of this compound on livestock have been documented, emphasizing the need for awareness regarding the ingestion of toxic plants like poison hemlock .

Table 2: Summary of Toxicity Cases

| Case Type | Symptoms Observed | Treatment Administered |

|---|---|---|

| Human Poisoning | Respiratory distress | Atropine administration |

| Veterinary Cases | Neuromuscular symptoms | Supportive care and monitoring |

Propiedades

Número CAS |

140-55-6 |

|---|---|

Fórmula molecular |

C8H17NO |

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

(3S,6S)-6-propylpiperidin-3-ol |

InChI |

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |

Clave InChI |

BQSAUYXITCMAKS-YUMQZZPRSA-N |

SMILES |

CCCC1CCC(CN1)O |

SMILES isomérico |

CCC[C@H]1CC[C@@H](CN1)O |

SMILES canónico |

CCCC1CCC(CN1)O |

Key on ui other cas no. |

140-55-6 |

Sinónimos |

pseudoconhydrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.